molecular formula C8H5BrClNO B13150660 4-Bromo-2-chloro-6-(hydroxymethyl)benzonitrile

4-Bromo-2-chloro-6-(hydroxymethyl)benzonitrile

Cat. No.: B13150660
M. Wt: 246.49 g/mol
InChI Key: GSSMZKNEYXFUMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-chloro-6-(hydroxymethyl)benzonitrile is an organic compound that features a benzene ring substituted with bromine, chlorine, a hydroxymethyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-chloro-6-(hydroxymethyl)benzonitrile can be synthesized through a multi-step reaction process. One common method involves the reaction of 4-bromo-2-chlorobenzaldehyde with sodium cyanide in an aqueous solution to form 4-bromo-2-chlorobenzonitrile . This intermediate can then be further reacted with formaldehyde under basic conditions to introduce the hydroxymethyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-6-(hydroxymethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can facilitate substitution reactions.

Major Products

    Oxidation: 4-Bromo-2-chloro-6-(carboxymethyl)benzonitrile.

    Reduction: 4-Bromo-2-chloro-6-(hydroxymethyl)benzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-chloro-6-(hydroxymethyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-2-chloro-6-(hydroxymethyl)benzonitrile depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations to yield desired products. The molecular targets and pathways involved vary based on the specific reactions and conditions employed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-chloro-6-(hydroxymethyl)benzonitrile is unique due to the presence of both halogen atoms and the hydroxymethyl group, which provide multiple reactive sites for further chemical transformations. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds.

Properties

Molecular Formula

C8H5BrClNO

Molecular Weight

246.49 g/mol

IUPAC Name

4-bromo-2-chloro-6-(hydroxymethyl)benzonitrile

InChI

InChI=1S/C8H5BrClNO/c9-6-1-5(4-12)7(3-11)8(10)2-6/h1-2,12H,4H2

InChI Key

GSSMZKNEYXFUMN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CO)C#N)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.